molecular formula C14H19NO B8430049 4-(4-Cyclopropylphenoxy)piperidine

4-(4-Cyclopropylphenoxy)piperidine

Cat. No.: B8430049
M. Wt: 217.31 g/mol
InChI Key: WZSCEKVJIPROPY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluoro-5-nitroaniline is a fluorinated aromatic amine derivative characterized by a cyclopropyl substituent at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position of the aniline ring.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-(4-cyclopropylphenoxy)piperidine

InChI

InChI=1S/C14H19NO/c1-2-11(1)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14/h3-6,11,14-15H,1-2,7-10H2

InChI Key

WZSCEKVJIPROPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)OC3CCNCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Nitro-Fluoroaniline Derivatives

A study by Kumar et al. (2023) compared fluoroaniline isomers, including 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline , which differ from 3-cyclopropyl-2-fluoro-5-nitroaniline in the absence of the cyclopropyl group and nitro/fluoro positional arrangements . Key findings include:

Property 5-Nitro-2-fluoroaniline 2-Nitro-5-fluoroaniline 3-Cyclopropyl-2-fluoro-5-nitroaniline
Substituent Positions 2-F, 5-NO₂ 5-F, 2-NO₂ 2-F, 3-cyclopropyl, 5-NO₂
Electronic Effects Strong electron-withdrawing NO₂ at 5-position reduces ring electron density. NO₂ at 2-position creates steric clash with adjacent F. Cyclopropyl introduces steric bulk, potentially shielding reactive sites.
Solubility Moderate (logP ~1.8) Lower solubility (logP ~2.1) Likely lower due to cyclopropyl (estimated logP >2.5).
Biological Activity Higher binding affinity in docking studies due to nitro group orientation. Reduced activity due to unfavorable steric interactions. Predicted enhanced lipophilicity may improve membrane permeability.

Functional Group Variants: Fluorinated Aromatic Derivatives

The Kanto Reagents catalog lists fluorinated aromatic compounds such as (3-Fluoro-5-methoxyphenyl)acetonitrile and 2-(2-Fluoro-5-methoxyphenyl)acetonitrile , which differ significantly in functional groups (methoxy, acetonitrile) but share fluorine substitution patterns :

Property (3-Fluoro-5-methoxyphenyl)acetonitrile 2-(2-Fluoro-5-methoxyphenyl)acetonitrile 3-Cyclopropyl-2-fluoro-5-nitroaniline
Functional Groups Methoxy, acetonitrile Methoxy, acetonitrile Nitro, cyclopropyl, amine
Molecular Weight 165.16 g/mol 165.16 g/mol ~196.17 g/mol (calculated)
Toxicity Class III (severe) Class III (severe) Likely moderate (amine/nitro hazards).
Storage Conditions Cold storage (0–6°C) Cold storage (0–6°C) Likely ambient (no data in evidence).

Research Findings and Implications

  • Electronic and Steric Effects : The cyclopropyl group in 3-cyclopropyl-2-fluoro-5-nitroaniline likely enhances steric shielding, reducing susceptibility to electrophilic attacks compared to simpler fluoro-nitroanilines .
  • Solubility and Bioactivity : Increased lipophilicity from the cyclopropyl group may improve cell membrane penetration, though this could also reduce aqueous solubility, a trade-off observed in fluorinated pharmaceuticals.
  • Toxicity Profile : While nitroanilines are generally associated with mutagenic risks, the steric bulk of the cyclopropyl group might mitigate metabolic activation pathways, a hypothesis requiring further validation.

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